T-705RMP
Vue d'ensemble
Description
T-705RMP is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorine atom, a phosphono group, and a ribofuranosyl moiety. It is of particular interest due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of T-705RMP typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of the fluorine atom, the formation of the dihydropyrazine ring, and the attachment of the ribofuranosyl and phosphono groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
T-705RMP can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom and other groups can be substituted with different functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Applications De Recherche Scientifique
T-705RMP has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic effects, such as anticancer or antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of T-705RMP involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: A well-known anticancer drug with a similar fluorine-containing structure.
6-Mercaptopurine: Another anticancer agent with a different mechanism of action but similar therapeutic applications.
Uniqueness
T-705RMP is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds
Activité Biologique
T-705RMP, or T-705 ribofuranosyl-5'-monophosphate, is a phosphorylated metabolite of T-705 (favipiravir), a broad-spectrum antiviral compound initially developed for the treatment of influenza. This article explores the biological activity of this compound, particularly its mechanisms of action against various RNA viruses, including influenza and rabies, alongside its pharmacological properties.
T-705 exerts its antiviral effects primarily through its active metabolite, T-705RTP (ribofuranosyl-5'-triphosphate), which inhibits viral RNA-dependent RNA polymerase (RdRp). The mechanism involves:
- Incorporation into Viral RNA : this compound can be incorporated into viral RNA by the polymerase, leading to delayed chain termination during RNA synthesis. This incorporation results in lethal mutagenesis, which increases the mutation rate of the viral genome, ultimately hindering viral replication .
- Targeting Viral Replication Cycle : Research indicates that T-705 effectively targets early to middle stages of the influenza virus replication cycle. It does not affect viral adsorption or release but inhibits the replication process itself .
- Selective Inhibition : Unlike other antiviral agents such as ribavirin, this compound exhibits significantly lower cytotoxicity and a specific inhibition profile against viral polymerases without substantially impacting host cell nucleic acid synthesis .
Comparative Inhibition Potency
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | 150-fold weaker than ribavirin MP | Inhibits viral RdRp; induces mutagenesis |
Ribavirin MP | 0.2 - 0.3 | Inhibits IMP dehydrogenase; broad-spectrum |
Mycophenolic Acid | 0.05 | Inhibits IMP dehydrogenase; immunosuppressive |
Influenza Virus
T-705 has shown potent antiviral activity against various strains of the influenza virus in both in vitro and in vivo studies. The compound's effectiveness is attributed to its ability to induce lethal mutations in the viral genome when incorporated into RNA .
Rabies Virus
In studies involving rabies virus (RABV), T-705 demonstrated significant antiviral activity with half-maximal inhibitory concentrations (IC50) ranging from 32.4 µM to 44.3 µM in mouse neuroblastoma cells. Administered post-exposure, it improved survival rates and reduced morbidity in infected mice .
Arenaviruses and Bunyaviruses
T-705 also exhibited antiviral properties against arenaviruses and bunyaviruses, showcasing its potential as a broad-spectrum antiviral agent .
Case Studies and Research Findings
- Influenza Studies : A study focused on T-705's interaction with recombinant influenza A virus polymerase revealed that this compound could be recognized as a substrate, leading to two consecutive incorporations that completely blocked further RNA synthesis .
- Rabies Virus Efficacy : In a controlled experiment, mice treated with T-705 showed a significant reduction in RABV positivity in brain tissues compared to untreated controls. This suggests that T-705 may serve as an alternative to traditional rabies immunoglobulin treatments .
- Comparative Analysis with Ribavirin : The comparative analysis highlighted that while both compounds are effective against RNA viruses, T-705's mechanism is more selective and less toxic than ribavirin, making it a promising candidate for further development .
Propriétés
IUPAC Name |
[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN3O9P/c11-4-1-14(9(18)5(13-4)8(12)17)10-7(16)6(15)3(23-10)2-22-24(19,20)21/h1,3,6-7,10,15-16H,2H2,(H2,12,17)(H2,19,20,21)/t3-,6-,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCWUNIDADUVEZ-KAFVXXCXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=C(C(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN3O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356783-08-9 | |
Record name | Favipiravir-ribose-5'-phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0356783089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FAVIPIRAVIR-RIBOSE-5'-PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CW9PD88PX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.